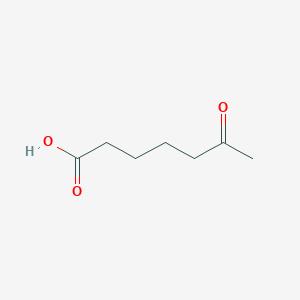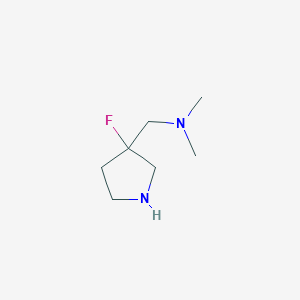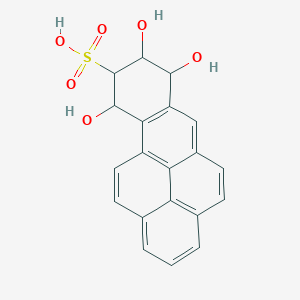
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid, commonly known as THPTS, is a highly potent fluorescent dye that has gained significant attention in scientific research applications. THPTS is widely used as a probe for detecting and measuring metal ions, particularly calcium ions, in biological systems.
Mécanisme D'action
THPTS works by binding to calcium ions, which causes a conformational change in the dye molecule. This conformational change leads to an increase in fluorescence intensity, which can be measured using a fluorometer. The binding of THPTS to calcium ions is reversible, which allows for real-time monitoring of changes in calcium ion concentration in biological systems.
Effets Biochimiques Et Physiologiques
THPTS has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-invasive dye that can be used in live cell imaging studies without affecting cell viability or function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of THPTS is its high sensitivity and selectivity for calcium ions. It is a highly reliable and accurate probe for measuring changes in calcium ion concentration in biological systems. THPTS is also compatible with a wide range of experimental conditions and can be used in both in vitro and in vivo studies.
The main limitation of THPTS is its relatively short fluorescence lifetime, which limits its use in certain experimental settings. THPTS is also sensitive to pH changes, which can affect its fluorescence properties. Additionally, THPTS is a relatively expensive dye, which can limit its use in large-scale experiments.
Orientations Futures
For THPTS research include the development of new probes for other metal ions, including magnesium and zinc. There is also ongoing research into the use of THPTS for studying calcium signaling in disease states, such as cancer and neurodegenerative disorders. Finally, there is a need for the development of new synthesis methods for THPTS that are more efficient and cost-effective.
Méthodes De Synthèse
THPTS can be synthesized through a multi-step process that involves the reaction of benzo(a)pyrene with a sulfonic acid. The synthesis of THPTS is a complex process that requires specialized knowledge and equipment. The purity of the final product is critical, as impurities can affect the properties and performance of the dye.
Applications De Recherche Scientifique
THPTS has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a fluorescent probe for detecting calcium ions in biological systems. Calcium ions play a critical role in many physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. THPTS is a highly sensitive and selective probe for calcium ions, making it an essential tool for studying calcium signaling in cells.
Propriétés
Numéro CAS |
118499-61-9 |
|---|---|
Nom du produit |
7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid |
Formule moléculaire |
C20H16O6S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
7,8,10-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-9-sulfonic acid |
InChI |
InChI=1S/C20H16O6S/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(19(17)23)27(24,25)26/h1-8,17-23H,(H,24,25,26) |
Clé InChI |
HUKBLXWCSKZXPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)S(=O)(=O)O)O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)S(=O)(=O)O)O)C=C2 |
Synonymes |
7,8,10-TRIHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE-9-SULPHONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




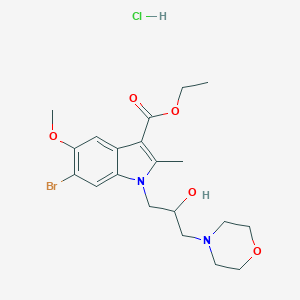

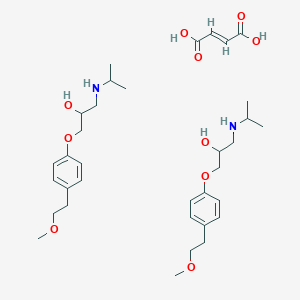

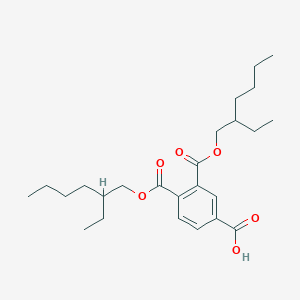
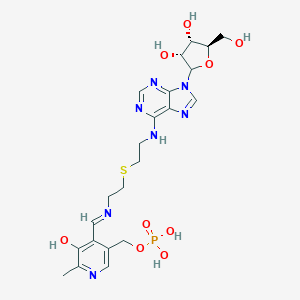

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)
